

Application Note: Quantification of Nitrosamines in Drinking Water and Environmental Samples

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Compound of Interest		
Compound Name:	Nitrosamine	
Cat. No.:	B1359907	Get Quote

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1][2] Their presence in drinking water, often as disinfection byproducts from processes like chloramination, and in other environmental matrices, necessitates sensitive and reliable analytical methods for quantification at trace levels (ng/L).[3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established methods and guidelines to monitor these compounds in drinking water.[4][5][6] For instance, the state of California has set a notification level of 10 ng/L for N-nitrosodimethylamine (NDMA). This document provides detailed protocols for the quantification of common nitrosamines using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary instrumental techniques for the robust and sensitive analysis of **nitrosamines** are GC-MS/MS and LC-MS/MS.

• Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a well-established technique for volatile and semi-volatile **nitrosamines**. EPA Method 521, for example, utilizes GC-MS/MS with chemical ionization.[5][6] The use of tandem mass spectrometry provides high selectivity and sensitivity, minimizing matrix interference.[7] Electron ionization (EI) is also commonly used and offers high reliability.[4][7]



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is
advantageous for analyzing a broader range of nitrosamines, including those that are less
volatile or thermally unstable.[3][8] It offers excellent sensitivity, with some methods
achieving detection limits at the sub-ng/L level.[3]

A crucial step for both techniques is sample pre-concentration, most commonly achieved using Solid-Phase Extraction (SPE) with activated carbon or coconut charcoal cartridges, which are effective for trapping polar **nitrosamine**s from aqueous samples.[9] Isotope dilution, which involves spiking samples with stable isotope-labeled analogs of the target analytes, is the preferred quantification technique to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[7]

Experimental Protocols

Protocol 1: SPE and GC-MS/MS Analysis (Based on EPA Method 521 Principles)

This protocol is suitable for the determination of volatile **nitrosamine**s such as NDMA, N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosodi-n-butylamine (NDBA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP).[7]

- 1. Sample Collection and Preservation:
- Collect water samples in 1-liter amber glass bottles.[10]
- If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.[10]
- Samples should be stored at 4°C and protected from light to prevent photolytic decomposition.[10]
- Samples must be extracted within 14 days of collection.[5]
- 2. Reagents and Standards:
- Reagents: Dichloromethane (DCM, high purity), Methanol (high purity), Reagent Water,
 Anhydrous Sodium Sulfate, Sodium Thiosulfate.[10]



- Standards: Prepare stock solutions of nitrosamine standards and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6) in methanol.[11] Create a combined stock solution for spiking.
- 3. Solid-Phase Extraction (SPE):
- Use an SPE cartridge containing activated coconut charcoal (e.g., 2 g).[4][5]
- Conditioning: Sequentially rinse the cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.
- Sample Loading: Spike the 500 mL water sample with the internal standard solution. Pass
 the entire sample through the conditioned SPE cartridge at a flow rate of approximately 15
 mL/min.[2][5]
- Drying: After loading, dry the cartridge with nitrogen gas for 10 minutes to remove residual water.[2]
- Elution: Elute the trapped nitrosamines from the cartridge by passing 10 mL of DCM.[2]
- Concentration: Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
 [4]
- 4. GC-MS/MS Instrumental Analysis:
- GC System: Agilent 7890 GC or equivalent.
- Column: DB-1701 or similar (e.g., 30 m x 0.25 mm x 1.0 μm).[4]
- Injection: 1-2 μL, pulsed splitless injection.
- Oven Program: Initial temperature of 40°C, hold for 2.5 min, ramp at 10°C/min to 105°C, ramp at 10°C/min to 200°C, ramp at 50°C/min to 280°C, and hold for 1.5 min.[9]
- MS/MS System: Agilent 7010 Triple Quadrupole MS or equivalent.
- Ionization: Electron Ionization (EI) or Chemical Ionization (CI).[4][12]



 Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation and quantification.

Protocol 2: SPE and LC-MS/MS Analysis

This protocol is suitable for a broad range of **nitrosamine**s, including those targeted by GC-MS/MS and others like N-nitrosomorpholine (NMOR).[3][8]

- 1. Sample Collection and Preservation:
- Follow the same procedure as described in Protocol 1.
- 2. Reagents and Standards:
- Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent Water, Formic Acid.[8]
- Standards: Prepare stock and working solutions of **nitrosamine** standards and their isotopelabeled internal standards in methanol or water.[3]
- 3. Solid-Phase Extraction (SPE):
- Follow the same SPE procedure as described in Protocol 1 (Conditioning, Sample Loading, Drying, and Elution).
- Solvent Exchange & Reconstitution: After elution with DCM, carefully evaporate the extract
 to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 5%
 methanol in water for analysis.[3]
- 4. LC-MS/MS Instrumental Analysis:
- LC System: Agilent 1290 Infinity II UHPLC or equivalent.
- Column: Poroshell EC-C18 or equivalent.[3]
- Mobile Phase A: 0.1% formic acid in water.[3]
- Mobile Phase B: Methanol.[3]



- Gradient: Linear gradient from 5% to 95% B over 4 minutes.[3]
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 5-10 μL.
- MS/MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative performance data for the analysis of **nitrosamine**s in water are summarized below.

Table 1: Method Detection and Quantification Limits (ng/L)



Compound	GC-MS/MS LOD	GC-MS/MS LOQ	LC-MS/MS LOD[3]
N- Nitrosodimethylamine (NDMA)	3.05 - 3.27	9.15 - 9.81	< 0.5
N- Nitrosomethylethylami ne (NMEA)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosodiethylamine (NDEA)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosodi-n- propylamine (NDPA)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosodi-n- butylamine (NDBA)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosopyrrolidine (NPYR)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosopiperidine (NPIP)	3.05 - 3.27	9.15 - 9.81	< 0.5
N-Nitrosomorpholine (NMOR)	-	-	< 0.5

Table 2: Method Recovery and Precision Data

Method	Spiked Concentration	Recovery (%)	Relative Standard Deviation (RSD) (%)
GC-MS/MS	100 ng/L	71.5 - 88.0	2.29 - 3.64
LC-MS/MS[3]	Not Specified	67 - 89	1.9 - 5.3
Automated SPE GC- MS/MS[2]	Not Specified	91 - 126	< 20 (most < 10)



Visualized Workflows

Caption: General workflow for **nitrosamine** analysis in water samples.

Caption: Detailed steps of the Solid-Phase Extraction (SPE) process.

Conclusion

The protocols detailed in this application note provide robust and sensitive methods for the quantification of **nitrosamine**s in drinking water and environmental samples. The combination of Solid-Phase Extraction with either GC-MS/MS or LC-MS/MS allows for detection at levels relevant to regulatory guidelines. The use of isotope dilution quantification is critical for achieving the accuracy and precision required for monitoring these carcinogenic compounds. These methods are suitable for routine monitoring by environmental laboratories, researchers, and public health organizations.

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